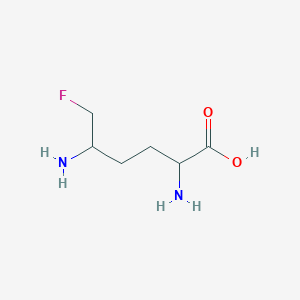

5-Fluoromethylornithine

Description

Structure

3D Structure

Properties

CAS No. |

116292-10-5 |

|---|---|

Molecular Formula |

C6H13FN2O2 |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2,5-diamino-6-fluorohexanoic acid |

InChI |

InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11) |

InChI Key |

PRNUWRQQLDXHRZ-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)N)C(CF)N |

Canonical SMILES |

C(CC(C(=O)O)N)C(CF)N |

Synonyms |

5-fluoromethylornithine |

Origin of Product |

United States |

Foundational & Exploratory

5-Fluoromethylornithine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Ornithine Aminotransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoromethylornithine (5-FMOrn), a pivotal molecule in the study of amino acid metabolism. Initially identified as the first specific irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT), 5-FMOrn has become an invaluable tool for investigating the physiological and pathological roles of ornithine metabolism. This document details the discovery of 5-FMOrn, provides a thorough examination of its chemical synthesis, elucidates its mechanism of action, and explores the downstream signaling pathways affected by its inhibitory activity. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Significance

This compound (MDL 72912) was first described in 1988 as a highly specific and potent irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT)[1][2][3][4]. OAT is a mitochondrial enzyme that plays a crucial role in the regulation of ornithine levels by catalyzing the transfer of the δ-amino group of L-ornithine to 2-oxoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate[5]. The discovery of 5-FMOrn was significant as it provided a tool to selectively probe the functions of OAT in various physiological and pathological conditions without the off-target effects observed with previously known, less specific inhibitors[1][2][3][4].

The administration of 5-FMOrn leads to a significant and sustained inactivation of OAT in various tissues, resulting in a dramatic increase in ornithine concentrations[2][4]. This specific elevation of ornithine has been instrumental in studying the consequences of hyperornithinemia, a condition associated with the rare genetic disorder gyrate atrophy of the choroid and retina[1][6][7]. Furthermore, the ability of 5-FMOrn to modulate ornithine levels has opened avenues for investigating the role of ornithine metabolism in other cellular processes, including proline and polyamine biosynthesis, and its potential implications in cancer and fibrotic diseases. Of the four possible stereoisomers of 5-FMOrn, only the (2S, 5S) isomer has been shown to be the active inhibitor of OAT[5].

Chemical Synthesis of this compound

The chemical synthesis of this compound has been reported, with a key multi-step process outlined by Daune et al. (1988). The following section provides a detailed description of the experimental protocol based on the published literature.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of the synthetic steps described in the literature. Researchers should consult the original publications for full experimental details and characterization data.

Step 1: Synthesis of N-Phthaloyl-5-fluoro-4-hydroxypentylamine

The synthesis starts from 1-chloropropanol and involves several intermediate steps to construct the fluorinated and aminated backbone of the molecule. Key intermediates in the synthesis of 5-FMOrn are outlined in the literature[1]. The process involves the formation of a Grignard reagent, reaction with fluoroacetonitrile, and subsequent reduction and protection steps[1].

Step 2: Introduction of the a-Amino Group and Deprotection

Following the formation of the key intermediate, the α-amino group is introduced, and subsequent deprotection steps are carried out to yield the final product, this compound[1].

A detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions is not fully available in a single public source. The above description is based on the reaction scheme and intermediates provided in Daune et al., 1988. For precise replication, access to the full publication or supplementary information is recommended.

Mechanism of Action: Irreversible Inhibition of OAT

This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of ornithine aminotransferase[3]. The inactivation process is irreversible and involves the formation of a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site[5].

The proposed mechanism of inhibition proceeds through an enamine intermediate. The crystal structure of the human OAT in complex with 5-FMOrn has been solved, providing detailed insights into the covalent adduct and its interactions within the active site[5]. Key residues, such as Arg180 and Tyr55, are crucial for the specific binding of the inhibitor[5].

Quantitative Inhibition Data

The potency of this compound as an OAT inhibitor has been quantified through kinetic studies. The following table summarizes the available data.

| Parameter | Value | Species | Reference |

| Ki(app) | 30 µM | Rat (liver OAT) | |

| kinact | 0.17 min-1 | Human OAT | [2] |

| kinact/KI | 5.8 min-1mM-1 | Human OAT | [2] |

Downstream Signaling Pathways and Biological Effects

The primary biochemical consequence of OAT inhibition by this compound is the significant accumulation of intracellular and extracellular ornithine. This accumulation has several downstream effects on interconnected metabolic and signaling pathways.

Ornithine Metabolism

Ornithine is a central node in amino acid metabolism, serving as a precursor for the synthesis of proline and polyamines (putrescine, spermidine, and spermine)[8]. The inhibition of OAT shunts ornithine towards these alternative pathways.

TGF-β Signaling Pathway

Recent studies have suggested a link between OAT and the transforming growth factor-β (TGF-β) signaling pathway. OAT expression can be regulated by TGF-β1, and in turn, OAT activity may influence TGF-β1 signaling, potentially through the production of reactive oxygen species (ROS)[9][10][11]. This interplay suggests a role for OAT in cellular processes regulated by TGF-β, such as fibrosis and cell differentiation[9][10].

Conclusion

This compound has proven to be a highly selective and potent tool for the in vitro and in vivo study of ornithine aminotransferase. Its discovery has significantly advanced our understanding of ornithine metabolism and its implications in health and disease. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key aspects of 5-FMOrn's discovery, synthesis, and mechanism of action. Further research into the therapeutic potential of OAT inhibition, facilitated by tools like 5-FMOrn, holds promise for the development of novel treatments for a range of metabolic and proliferative disorders.

References

- 1. scispace.com [scispace.com]

- 2. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of human ornithine aminotransferase complexed with the highly specific and potent inhibitor this compound [edoc.unibas.ch]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound dihydrochloride | OAT inhibitor | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of lung ornithine aminotransferase in idiopathic pulmonary fibrosis: regulation of mitochondrial ROS generation and TGF-β1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]

5-Fluoromethylornithine chemical structure and properties

An In-depth Technical Guide to 5-Fluoromethylornithine

This guide provides a comprehensive overview of this compound (5-FMOrn), focusing on its chemical structure, physicochemical properties, mechanism of action as a selective enzyme inhibitor, and relevant experimental protocols. It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a synthetic derivative of the amino acid ornithine. It is distinguished by a fluoromethyl group at the 5-position of the ornithine backbone. This modification is critical to its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2,5-diamino-6-fluorohexanoic acid | [1] |

| Molecular Formula | C₆H₁₃FN₂O₂ | [1] |

| SMILES | C(CC(C(=O)O)N)C(CF)N | [1] |

| InChIKey | PRNUWRQQLDXHRZ-UHFFFAOYSA-N | [1] |

| PubChem CID | 119351 | [1] |

| CAS Number | 116292-10-5 (for free base) | [1] |

| CAS Number | 124796-41-4 (for dihydrochloride) |

Physicochemical Properties

This compound is typically supplied and used in its dihydrochloride (B599025) salt form for improved stability and solubility. The properties listed below primarily pertain to this salt unless otherwise specified.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 164.18 g/mol (Free Base) | Computed by PubChem[1] |

| 237.10 g/mol (Dihydrochloride Salt) | ||

| Appearance | White to light yellow solid | For dihydrochloride salt |

| XLogP3 | -3.2 | Computed property for free base[1] |

| Solubility (Dihydrochloride) | H₂O: up to 100 mg/mL | Requires sonication[2][3] |

| DMSO: up to 100 mg/mL | Requires sonication and warming | |

| Storage (Solid) | 4°C, under nitrogen, away from moisture | |

| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid freeze-thaw cycles[2] |

Mechanism of Action and Biological Activity

This compound is a highly specific, enzyme-activated, irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent mitochondrial enzyme.[4][5][6] It is crucial to distinguish it from other ornithine analogs like α-difluoromethylornithine (DFMO or Eflornithine), which is an inhibitor of ornithine decarboxylase (ODC). This compound is a very poor substrate for and does not significantly inhibit ODC.

The OAT enzyme catalyzes the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde (which cyclizes to Δ¹-pyrroline-5-carboxylate) and L-glutamate.[7] This is a key step in amino acid and polyamine metabolism.

The inactivation of OAT by 5-FMOrn proceeds via an enamine mechanism .[7][8] Of the four possible stereoisomers, only the (2S,5S) isomer is active.[7] The process involves the formation of a Schiff base with the PLP cofactor, followed by the elimination of fluoride (B91410) to generate a reactive enamine intermediate that covalently modifies and inactivates the enzyme.

References

- 1. This compound | C6H13FN2O2 | CID 119351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound dihydrochloride | OAT inhibitor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Inactivation of Ornithine Aminotransferase by 5-Fluoromethylornithine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoromethylornithine (5-FMOrn), also known as eflornithine, is a potent and specific irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT), a key pyridoxal-5'-phosphate (PLP)-dependent enzyme in amino acid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of 5-FMOrn on OAT, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. Understanding this interaction is crucial for researchers studying OAT function in physiological and pathological states, including gyrate atrophy of the choroid and retina, and for professionals in drug development targeting this enzyme.

Introduction to Ornithine Aminotransferase (OAT)

L-ornithine:2-oxo-acid aminotransferase (OAT, EC 2.6.1.13) is a mitochondrial matrix enzyme that plays a critical role in the regulation of ornithine levels.[1][2] It catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to produce L-glutamate-γ-semialdehyde (GSA) and L-glutamate.[3] GSA can then cyclize to form Δ¹-pyrroline-5-carboxylate (P5C), a precursor for proline biosynthesis.[4] OAT is a dimeric enzyme, with each subunit containing a PLP cofactor covalently bound to a lysine (B10760008) residue (Lys292) via a Schiff base.[2][5] Dysfunctional OAT leads to an accumulation of ornithine, which is associated with the rare genetic disorder gyrate atrophy of the choroid and retina, a progressive disease leading to blindness.[6]

This compound (5-FMOrn): A Specific Irreversible Inhibitor

5-FMOrn is recognized as the first specific, enzyme-activated irreversible inhibitor of OAT.[7][8] Its inhibitory action is highly selective, with minimal effects on other PLP-dependent enzymes.[4] This specificity makes 5-FMOrn an invaluable tool for studying the physiological and pathological roles of OAT.[1][7] Of the four possible stereoisomers of 5-FMOrn, only the (2S, 5S)-isomer has been shown to inactivate OAT.[4]

Mechanism of Action: Suicide Inhibition

The inactivation of OAT by 5-FMOrn proceeds via a "suicide reaction" or mechanism-based inhibition.[4][5] This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that covalently modifies the enzyme, leading to its irreversible inactivation.

The proposed mechanism involves the following steps:

-

Binding and Schiff Base Formation: 5-FMOrn, as an ornithine analog, binds to the active site of OAT. The δ-amino group of 5-FMOrn displaces the catalytic lysine (Lys292) and forms a Schiff base with the PLP cofactor.[3]

-

Enzyme-Catalyzed Transformation: The enzyme then initiates a transamination reaction.

-

Formation of a Reactive Intermediate: This catalytic process, however, leads to the formation of a reactive enamine intermediate.[4][9]

-

Covalent Adduct Formation: This reactive intermediate then covalently binds to the PLP cofactor, forming a stable adduct.[3][4][5] This adduct remains firmly bound in the active site, rendering the enzyme inactive.[5] The crystal structure of human OAT inactivated by 5-FMOrn confirms the formation of this modified PLP adduct.[4]

Quantitative Data on OAT Inhibition

The inhibitory potency of this compound on OAT has been quantified in several studies. The following table summarizes the key kinetic parameters.

| Parameter | Value | Species/Enzyme Source | Conditions | Reference |

| Ki(app) | 30 µM | Purified Rat Liver OAT | - | [9] |

| τ1/2 | 4 min | Purified Rat Liver OAT | - | [9] |

| In vivo Inactivation | 90% in brain and liver | Mice | 10 mg/kg (intraperitoneal) for 24h | [9] |

| Residual Activity | 10-20% | Mice | Single dose > 10 mg/kg | [1][7][8] |

Detailed Experimental Protocols

The following is a synthesized protocol for an in vitro OAT inhibition assay based on methodologies described in the literature.

Objective

To determine the inhibitory effect of this compound on the activity of Ornithine Aminotransferase in vitro.

Materials

-

Purified OAT enzyme

-

L-Ornithine (substrate)

-

α-Ketoglutarate (co-substrate)

-

Pyridoxal-5'-phosphate (PLP)

-

This compound (inhibitor)

-

o-Aminobenzaldehyde (OAB) for detection of P5C

-

Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Spectrophotometer

Experimental Workflow

The general workflow for assessing OAT inhibition is as follows:

References

- 1. scispace.com [scispace.com]

- 2. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Irreversible Inhibition of Ornithine Aminotransferase by 5-FMOrn

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of L-ornithine:2-oxo-acid aminotransferase (OAT) by 5-fluoromethylornithine (5-FMOrn). 5-FMOrn is recognized as the first specific enzyme-activated, irreversible inhibitor of OAT.[1][2] Its high specificity and potency make it a valuable tool for studying the physiological and pathological roles of OAT. This document details the quantitative kinetic data, experimental methodologies for its evaluation, and the underlying molecular mechanism of this inhibition.

Quantitative Inhibition Data

The inhibitory potency of 5-FMOrn against ornithine aminotransferase has been characterized by several key kinetic parameters. These values quantify the affinity of the inhibitor for the enzyme and the rate of the subsequent inactivation. The data presented below is derived from studies on purified rat liver OAT.

| Parameter | Value | Description | Source |

| Ki(app) | 30 µM | Apparent inhibition constant, reflecting the concentration of 5-FMOrn that produces half-maximal inactivation rate. | Bolkenius et al., 1990 |

| τ1/2 (at saturation) | 4 min | The half-life of the enzyme at a saturating concentration of 5-FMOrn. | Bolkenius et al., 1990 |

| kinact | 0.0029 s-1 (calculated) | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. Calculated from τ1/2 using the formula kinact = 0.693 / τ1/2. | Derived from Bolkenius et al., 1990 |

| Partition Ratio | Not explicitly reported | The number of turnover events per inactivation event. For a suicide inhibitor like 5-FMOrn, this is expected to be low. | - |

Mechanism of Irreversible Inhibition

5-FMOrn acts as a mechanism-based inactivator, or "suicide substrate," of ornithine aminotransferase. The enzyme's own catalytic machinery processes 5-FMOrn, leading to the generation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inhibition.

The proposed mechanism involves the following key steps:

-

Formation of an External Aldimine: 5-FMOrn initially binds to the pyridoxal-5'-phosphate (PLP) cofactor in the active site of OAT, forming an external aldimine (Schiff base).

-

Enzyme-Catalyzed Tautomerization: The enzyme facilitates a tautomerization of the external aldimine.

-

Fluoride (B91410) Elimination and Enamine Formation: A key step involves the enzyme-catalyzed elimination of a fluoride ion, which generates a highly reactive enamine intermediate.

-

Covalent Adduct Formation: This enamine intermediate then covalently bonds with the PLP cofactor, forming a stable, inactive adduct. This covalent modification effectively and irreversibly inactivates the enzyme.

The formation of a chromophore with an absorption maximum at 458 nm upon inactivation of OAT by 5-FMOrn provides spectroscopic evidence for the formation of the enamine intermediate.

Mechanism of OAT inactivation by 5-FMOrn.

Experimental Protocols

The following protocols outline the methodologies for determining the irreversible inhibition of ornithine aminotransferase by 5-FMOrn.

Preparation of Ornithine Aminotransferase

A partially purified preparation of OAT can be obtained from rat liver. The procedure generally involves homogenization of the liver tissue, followed by ammonium (B1175870) sulfate (B86663) precipitation and dialysis.

-

Source: Livers from male Sprague-Dawley rats.

-

Homogenization: Homogenize liver tissue in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0, containing 1 mM pyridoxal (B1214274) phosphate, 5 mM dithiothreitol, and 0.1 mM EDTA).

-

Purification: A common method involves ammonium sulfate fractionation (e.g., collecting the precipitate between 45-65% saturation).

-

Dialysis: The resulting enzyme preparation should be dialyzed against an appropriate buffer to remove the ammonium sulfate. The specific activity of the final preparation should be determined. A typical specific activity for a partially purified preparation is around 7 µmol of Δ¹-pyrroline-5-carboxylic acid formed per hour per mg of protein.[2]

Ornithine Aminotransferase Activity Assay

The activity of OAT is typically measured by quantifying the formation of one of its products, Δ¹-pyrroline-5-carboxylic acid (P5C).

-

Principle: P5C reacts with o-aminobenzaldehyde to form a yellow-colored product that can be measured spectrophotometrically at 440 nm.

-

Reaction Mixture:

-

100 mM potassium phosphate buffer, pH 8.0

-

80 µM pyridoxal phosphate

-

1 mM dithiothreitol

-

Appropriate concentrations of L-ornithine and α-ketoglutarate (e.g., saturating concentrations for Vmax determination or varied for Km determination).

-

-

Procedure:

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the OAT enzyme preparation.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Add o-aminobenzaldehyde and incubate to allow for color development.

-

Measure the absorbance at 440 nm.

-

Determination of Irreversible Inhibition Kinetics (kinact and Ki)

The kinetic parameters for irreversible inhibition are determined by measuring the rate of enzyme inactivation at various concentrations of the inhibitor.

-

Principle: The enzyme is pre-incubated with the irreversible inhibitor for different time intervals, and the remaining enzyme activity is measured.

-

Procedure:

-

Prepare a series of tubes, each containing the OAT enzyme preparation in a suitable buffer (e.g., 0.2 M potassium phosphate, pH 8.0).

-

To each tube, add a different concentration of 5-FMOrn. Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixtures at 37°C.

-

At various time points, withdraw an aliquot from each tube and dilute it into the OAT activity assay mixture to measure the remaining enzyme activity. The dilution should be sufficient to stop further inactivation during the activity assay.

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the pseudo-first-order rate constant of inactivation (kobs).

-

Plot the kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at which the inactivation rate is half of kinact).

-

Workflow for determining inhibition kinetics.

Concluding Remarks

This compound is a powerful and specific tool for the in vitro and in vivo study of ornithine aminotransferase. Its mechanism as a suicide substrate ensures a highly specific and irreversible mode of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important enzyme and inhibitor. The specificity of 5-FMOrn allows for the targeted investigation of OAT's role in various metabolic pathways and its potential as a therapeutic target.

References

5-Fluoromethylornithine: A Technical Guide to a Specific Ornithine Decarboxylase Inactivator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoromethylornithine, more commonly known as eflornithine (B1671129) (α-difluoromethylornithine or DFMO), a specific, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC). Eflornithine is a critical tool in the study of polyamine biosynthesis and has significant therapeutic applications, including the treatment of African trypanosomiasis (sleeping sickness) and hirsutism, with ongoing research into its potential as a cancer chemopreventive agent.[1] This document details the mechanism of action of eflornithine, presents quantitative data on its enzymatic inhibition, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Introduction: Mechanism of Action

Eflornithine is a structural analog of ornithine, the natural substrate for ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cellular growth and differentiation.[2] Eflornithine acts as a "suicide inhibitor." It enters the active site of ODC and is decarboxylated in a similar manner to ornithine. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a highly reactive intermediate that covalently binds to a cysteine residue in the active site of the enzyme, leading to its irreversible inactivation.[1] This targeted inactivation of ODC depletes cellular polyamine levels, thereby inhibiting cell proliferation.

While the user's initial query mentioned Ornithine Aminotransferase (OAT), it is crucial to clarify that eflornithine is a well-established and specific inactivator of Ornithine Decarboxylase (ODC) . The vast body of scientific literature and its clinical applications are centered on its interaction with ODC.

Quantitative Data: Inhibition of Human Ornithine Decarboxylase

The inhibitory activity of eflornithine against human ODC has been quantitatively characterized. The following table summarizes the key kinetic parameters for the L- and D-enantiomers of eflornithine. Notably, the L-enantiomer exhibits a significantly higher affinity for the enzyme, as indicated by its lower dissociation constant (KD). However, the rate of irreversible inactivation (kinact) is similar for both enantiomers.

| Inhibitor | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | IC50 (µM) |

| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 | Not explicitly stated in the source |

| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 | ~7.5 |

| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 | Not explicitly stated in the source |

Data sourced from a study on the inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine.[2][3]

Signaling Pathway: Polyamine Biosynthesis

The following diagram illustrates the central role of Ornithine Decarboxylase (ODC) in the polyamine biosynthesis pathway and the point of inhibition by this compound (Eflornithine).

Caption: The polyamine biosynthesis pathway highlighting ODC and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This assay measures ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.

Materials and Reagents:

-

Purified ODC enzyme or cell/tissue lysate

-

L-[1-14C]ornithine

-

L-ornithine (unlabeled)

-

Tris-HCl buffer (pH 7.5)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

EDTA

-

This compound (Eflornithine)

-

Hyamine hydroxide (B78521) or sodium hydroxide

-

Scintillation vials and fluid

-

Filter paper discs

-

Sulfuric acid or citric acid

Procedure:

-

Enzyme Preparation: Prepare a solution of the ODC enzyme in a suitable buffer (e.g., Tris-HCl with DTT and EDTA).

-

Inhibitor Incubation: Pre-incubate the ODC enzyme with varying concentrations of eflornithine for a specific time (e.g., 10-30 minutes) at 37°C. A control with no inhibitor should be included.

-

Reaction Initiation: Start the enzymatic reaction by adding a reaction mixture containing Tris-HCl buffer, PLP, DTT, and L-[1-14C]ornithine to the enzyme-inhibitor solution.

-

CO2 Trapping: The reaction is carried out in a sealed vial containing a filter paper disc impregnated with hyamine hydroxide or NaOH, which traps the 14CO2 released during the decarboxylation of L-[1-14C]ornithine.

-

Reaction Termination: After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction by injecting an acid (e.g., sulfuric or citric acid) into the reaction mixture.

-

Scintillation Counting: Remove the filter paper disc containing the trapped 14CO2 and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the ODC activity. Calculate the percentage of inhibition for each concentration of eflornithine relative to the control. Determine kinetic parameters such as IC50, KD, and kinact by fitting the data to appropriate enzyme kinetic models.[2]

Determination of Intracellular Polyamine Levels by HPLC

This method quantifies the intracellular concentrations of putrescine, spermidine, and spermine following treatment with eflornithine.

Materials and Reagents:

-

Cultured cells treated with eflornithine

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Perchloric acid (0.2 M)

-

N-acetyl-L-cysteine

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Mobile Phase A: 0.1 M sodium acetate (B1210297) (pH 7.2), methanol, and tetrahydrofuran

-

Mobile Phase B: Acetonitrile or methanol

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Cell Harvesting: After treatment with eflornithine, wash the cells with ice-cold PBS and harvest them.

-

Cell Lysis and Deproteinization: Resuspend the cell pellet in a known volume of 0.2 M perchloric acid and lyse the cells by sonication or vortexing. Centrifuge at high speed to pellet the precipitated proteins.

-

Derivatization: Transfer the supernatant containing the polyamines to a new tube. Derivatize the polyamines with a fluorescent agent such as OPA in the presence of a thiol-containing compound like N-acetyl-L-cysteine.

-

HPLC Analysis: Inject the derivatized sample into an HPLC system.

-

Chromatographic Conditions: Use a gradient elution with Mobile Phase A and B to separate the different polyamines.

-

Detection: Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Quantification: Quantify the polyamine levels by comparing the peak areas of the samples to those of known standards.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of eflornithine on cell viability and proliferation.

Materials and Reagents:

-

Cultured cells

-

Complete culture medium

-

This compound (Eflornithine)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of eflornithine for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: At the end of the treatment period, add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and gently shake the plate to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound as an ODC inactivator.

Caption: A generalized workflow for the preclinical evaluation of eflornithine.

Conclusion

This compound is a potent and specific irreversible inhibitor of ornithine decarboxylase, making it an invaluable tool for studying the roles of polyamines in cellular processes and a clinically significant therapeutic agent. This technical guide has provided a detailed overview of its mechanism, quantitative inhibitory data, key experimental protocols, and relevant biological and experimental frameworks. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

In Vivo Biological Effects of 5-Fluoromethylornithine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoromethylornithine (5-FMOrn) is a potent and specific irreversible inhibitor of ornithine aminotransferase (OAT), a key enzyme in amino acid metabolism. In vivo, the inhibition of OAT by 5-FMOrn leads to a significant accumulation of ornithine in various tissues and bodily fluids. This targeted biological action has prompted investigations into its therapeutic potential in a range of pathological conditions, including metabolic disorders, toxic liver injury, and cancer. This technical guide provides a comprehensive overview of the in vivo biological effects of 5-FMOrn, detailing its mechanism of action, pharmacodynamics, and therapeutic applications. The document includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development. A critical distinction is also made between 5-FMOrn and the structurally related compound, α-difluoromethylornithine (DFMO, eflornithine), which targets a different enzyme, ornithine decarboxylase (ODC), and is utilized in the treatment of parasitic infections.

Mechanism of Action

This compound is an enzyme-activated, irreversible inhibitor, also known as a "suicide inhibitor," of ornithine aminotransferase (OAT). OAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent mitochondrial enzyme that plays a crucial role in the metabolism of ornithine, converting it to glutamate-γ-semialdehyde, which is in equilibrium with Δ1-pyrroline-5-carboxylate (P5C). This process is a key step in the catabolism of ornithine and connects the urea (B33335) cycle with the metabolism of proline and glutamate.

By irreversibly inactivating OAT, 5-FMOrn blocks the primary catabolic pathway for ornithine. This leads to a significant and sustained elevation of ornithine concentrations in various tissues, including the liver and brain, as well as in the urine. This targeted modulation of ornithine levels is the foundation of 5-FMOrn's observed biological effects in vivo.

In Vivo Pharmacodynamics and Efficacy

5-Fluoromethylornithine's Role in Polyamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoromethylornithine, more commonly known as eflornithine (B1671129) or by its chemical name α-difluoromethylornithine (DFMO), is a potent and specific inhibitor of ornithine decarboxylase (ODC).[1][2] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of polyamines, a class of aliphatic polycations essential for cell growth, differentiation, and proliferation.[3][4][5] By irreversibly inactivating ODC, eflornithine leads to the depletion of intracellular polyamines, primarily putrescine and spermidine (B129725), thereby exerting a cytostatic effect on rapidly dividing cells.[3][5] This unique mechanism of action has led to its successful application in the treatment of West African trypanosomiasis (Trypanosoma brucei gambiense), known as sleeping sickness, and hirsutism.[6][7] Furthermore, its role as a chemopreventive and therapeutic agent in various cancers, particularly neuroblastoma, is an area of active and promising investigation.[2][8][9] This technical guide provides a comprehensive overview of eflornithine's mechanism of action, its quantitative effects on polyamine metabolism, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.

Introduction to Polyamine Metabolism

Polyamines, including putrescine, spermidine, and spermine (B22157), are ubiquitous polycationic molecules crucial for a multitude of cellular processes.[3] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing DNA stabilization, gene transcription, and translation. The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[10]

The biosynthetic pathway begins with the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[10] Putrescine is subsequently converted to spermidine and then spermine through the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). The enzymes spermidine synthase and spermine synthase catalyze these respective steps.

Mechanism of Action of this compound

Eflornithine is a structural analog of ornithine and acts as a mechanism-based inactivator, or "suicide inhibitor," of ODC.[4] It binds to the active site of ODC and is decarboxylated in a manner similar to the natural substrate, ornithine. This process, however, generates a reactive intermediate that covalently binds to a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.[4] This targeted inhibition of ODC disrupts the entire polyamine biosynthetic cascade, leading to a significant reduction in the intracellular pools of putrescine and spermidine. While spermine levels also decrease, the effect is often less pronounced.[3]

Quantitative Data on Eflornithine's Efficacy

The inhibitory potency and biological effects of eflornithine have been quantified in numerous studies. The following tables summarize key quantitative data regarding its interaction with ODC, its impact on cancer cell viability, its effect on intracellular polyamine concentrations, and its pharmacokinetic profile.

Table 1: Inhibition of Ornithine Decarboxylase (ODC) by Eflornithine Enantiomers

| Parameter | L-Eflornithine | D-Eflornithine | D,L-Eflornithine (Racemic) |

| Inhibitor Dissociation Constant (KD) | 1.3 ± 0.3 µM | 28.3 ± 3.4 µM | 2.2 ± 0.4 µM |

| Inactivator Inactivation Constant (kinact) | 0.15 ± 0.03 min⁻¹ | 0.25 ± 0.03 min⁻¹ | 0.15 ± 0.03 min⁻¹ |

Data demonstrates that L-Eflornithine has a significantly higher affinity for human ODC, with a 20-fold greater probability of forming an enzyme-inhibitor complex compared to D-Eflornithine.[9]

Table 2: IC50 Values of Eflornithine in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Notes |

| BE(2)-C | Neuroblastoma | 3.0 | Highly sensitive |

| SMS-KCNR | Neuroblastoma | 10.6 | Moderately sensitive |

| CHLA90 | Neuroblastoma | 25.8 | Least sensitive |

| HCT116 | Colon Tumor | ~7.5 µM for D-DFMO | The D-enantiomer is a potent inhibitor. |

| A549 | Lung Adenocarcinoma | > 3.9 µg/mL | Compared to cisplatin (B142131) (IC50= 26.00±3.00 µg/mL). |

| Trypanosoma brucei gambiense | Protozoan Parasite | 5.5 µM (L-eflornithine) | The L-enantiomer is more potent. |

[3]

Table 3: Effect of Eflornithine on Intracellular Polyamine Levels in Cancer Cells

| Cell Line | Eflornithine Concentration | Treatment Duration | Effect on Polyamine Levels |

| Clone A (Human Colon Adenocarcinoma) | 1 mM | 96 h | Putrescine and spermidine reduced to non-detectable levels; spermine decreased by ~50%. |

| Human Colon Tumor-derived HCT116 | Concentration-dependent | Not specified | Decreased cellular polyamine contents. |

| Neuroblastoma Cells | 5 mM | 72 h | Depleted intracellular polyamine levels. |

| Ewing Sarcoma Cells (TC-71, MHH-ES-1, SK-ES-1) | 2% in vivo | Not specified | Significant reduction in putrescine and spermidine; spermine levels not diminished. |

[3]

Table 4: Pharmacokinetic Parameters of Eflornithine in Humans

| Parameter | Oral Administration | Intravenous Administration | Topical Application |

| Bioavailability | ~54%[11] | - | < 1%[8] |

| Peak Plasma Concentration (Cmax) | 296-691 nmol/mL (100-125 mg/kg every 6h)[11] | 196-317 mcg/mL (100 mg/kg dose)[12] | 4.96 - 10.44 ng/mL[8] |

| Time to Peak (Tmax) | 2-3 hours[11] | - | - |

| Elimination Half-life (t1/2) | 3.0-16.3 hours[11] | 3.2-3.6 hours[12] | 8-11 hours[8] |

| Volume of Distribution (Vd) | 0.47-2.66 L/kg[11] | 0.3-0.43 L/kg[12] | - |

| Clearance (CL) | 0.064-0.156 L/h/kg[11] | - | - |

| CSF Penetration | CSF concentrations of 22.3-64.7 nmol/mL at steady state[11] | CSF concentration reaching 6-51% of serum level[12] | - |

| Excretion | >80% excreted unchanged in urine[12] | 80% of the dose excreted unchanged via glomerular filtration within 24 hours[12] | Small amounts absorbed are excreted unchanged in urine.[13] |

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol is based on the measurement of 14CO2 released from [1-14C]-L-ornithine.[14]

Materials:

-

Enzyme sample (cell or tissue lysate)

-

Assay buffer: Sodium/potassium phosphate (B84403) buffer with EDTA

-

Pyridoxal 5'-phosphate (PLP) solution

-

[1-14C]-L-ornithine (radiolabeled substrate)

-

Scintillation vials with caps (B75204) containing paper discs

-

Hyamine hydroxide (B78521) or sodium hydroxide solution

-

Sulfuric or citric acid (to stop the reaction)

-

Liquid scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the enzyme sample by homogenizing cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the ODC enzyme.

-

In a sealed scintillation vial, prepare the reaction mixture containing the assay buffer, PLP, and the enzyme sample.

-

Impregnate the paper disc in the vial cap with hyamine hydroxide or sodium hydroxide to trap the released 14CO2.

-

Initiate the enzymatic reaction by adding [1-14C]-L-ornithine to the reaction mixture.

-

Incubate the vials at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by injecting sulfuric or citric acid into the reaction mixture.

-

Continue incubation for an additional period (e.g., 30-60 minutes) to ensure complete trapping of the released 14CO2 by the paper disc.

-

Remove the paper disc and place it in a new scintillation vial containing liquid scintillation cocktail.

-

Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.

-

Calculate the ODC activity, typically expressed as nmol of CO2 released per minute per mg of protein.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of polyamines in biological samples after pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine, followed by fluorescence detection.[15][16][17]

Materials:

-

Biological sample (cell culture, tissue homogenate, plasma, etc.)

-

Perchloric acid (for deproteinization)

-

Potassium carbonate (for neutralization)

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

N-acetyl-L-cysteine

-

HPLC system with a C18 reversed-phase column and a fluorescence detector

-

Mobile phase A: Sodium acetate (B1210297) buffer

-

Mobile phase B: Methanol

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation and Deproteinization:

-

For cell cultures, wash cells with PBS and lyse them. For tissues, homogenize in a suitable buffer.

-

Add ice-cold perchloric acid to the sample to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

The derivatization can be performed in-line using an autosampler. The sample is mixed with the OPA/N-acetyl-L-cysteine reagent to form fluorescent derivatives of the polyamines.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the polyamine derivatives on a C18 column using a gradient elution with mobile phases A and B.

-

Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[15][16][17]

-

-

Quantification:

-

Create a standard curve using known concentrations of polyamine standards.

-

Quantify the polyamines in the samples by comparing their peak areas to the standard curve.

-

The results are typically expressed as nmol of polyamine per mg of protein or per 106 cells.

-

Signaling Pathways and Logical Relationships

Depletion of polyamines by eflornithine has significant downstream effects on several key signaling pathways that regulate cell growth, proliferation, and survival.

Polyamine Biosynthesis Pathway and Eflornithine Inhibition

The central role of eflornithine is its direct inhibition of ODC, the gateway to polyamine synthesis.

Caption: Polyamine biosynthesis pathway and the inhibitory action of eflornithine on ODC.

Eflornithine Experimental Workflow

A typical experimental workflow to study the effects of eflornithine in a cell culture model involves treatment, sample collection, and downstream analysis of polyamine levels and cellular phenotypes.

References

- 1. eflornithine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]

- 3. benchchem.com [benchchem.com]

- 4. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]

- 7. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of eflornithine (alpha-difluoromethylornithine) in patients with late-stage T.b. gambiense sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human African trypanosomiasis: pharmacological re-engagement with a neglected disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 15. c-Myc induces the expression and activity of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Dawn of a Targeted Approach: Early Studies on 5-Fluoromethylornithine for Gyrate Atrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gyrate atrophy of the choroid and retina is a rare, autosomal recessive metabolic disorder characterized by the progressive loss of vision.[1][2][3] This debilitating condition is caused by a deficiency in the mitochondrial enzyme ornithine aminotransferase (OAT), leading to a significant accumulation of ornithine in the plasma and tissues.[2][4] The resulting hyperornithinemia is believed to be toxic to the retinal pigment epithelium, causing the characteristic chorioretinal atrophy.[4] In the search for therapeutic interventions, early research focused on inhibitors of OAT, with 5-Fluoromethylornithine (5-FMOrn) emerging as a potent and specific tool. This technical guide delves into the foundational studies of 5-FMOrn, its mechanism of action, and its potential as a therapeutic agent for gyrate atrophy.

The Mechanism of Inhibition: A Specific and Irreversible Inactivator

This compound was identified as the first specific, irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT).[5][6][7] Its mechanism of action is that of an enzyme-activated inhibitor.[8] Of its four stereoisomers, only one interacts with the OAT enzyme.[8] The inactivation process is thought to involve the formation of an enamine intermediate, which then slowly hydrolyzes.[8]

Quantitative Inhibition Data

The inhibitory potential of 5-FMOrn on OAT has been quantified in early studies. These findings are summarized in the table below.

| Parameter | Value | Species | Source |

| Ki(app) | 30 µM | Rat (liver OAT) | [8] |

| τ1/2 (half-life of inactivation) | 4 min | Rat (liver OAT) | [8] |

Biochemical Effects of this compound Administration

Administration of 5-FMOrn in animal models resulted in a significant and specific impact on ornithine metabolism.

In Vivo Effects on OAT Activity and Ornithine Levels

| Parameter | Dosage | Effect | Species/Tissue | Source |

| OAT Inactivation | > 10 mg/kg (single dose) | Inactivation to a residual activity of 10-20% | - | [5][6][7] |

| OAT Inactivation | 10 mg/kg (intraperitoneal) | 90% inactivation for 24 hours | Mouse (brain and liver) | [8] |

| Ornithine Concentration | > 10 mg/kg (acute treatment) | Greatly enhanced | Various tissues | [5][6][7] |

| Urinary Ornithine | > 10 mg/kg (acute treatment) | Dramatically increased | - | [5][6][7] |

| Other Amino Acids | > 10 mg/kg (acute treatment) | No significant effect | - | [5][6][7] |

| Brain Carnosine and Homocarnosine | Repeated administration | Decreased concentrations | Brain | [5][6] |

These studies demonstrated that 5-FMOrn is a highly selective inhibitor of OAT in vivo, leading to a biochemical state that mimics gyrate atrophy by elevating ornithine levels.[5][6][7] Importantly, early studies did not observe toxic effects from the administration of 5-FMOrn.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the early evaluation of 5-FMOrn.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A summarized workflow is presented below.[9]

Caption: A simplified workflow for the chemical synthesis of this compound.

Detailed Steps (Conceptual Outline):

-

Grignard Reaction: Fluoroacetonitrile is reacted with a Grignard reagent derived from 1-chloropropanol.[9]

-

Reduction: The resulting intermediate is reduced, for example, with sodium borohydride (B1222165) (NaBH4).[9]

-

Hydrogenation: The product is then hydrogenated using a palladium on charcoal catalyst.[9]

-

Subsequent Steps: A series of further chemical modifications, including the use of phthalimide for nitrogen introduction and subsequent deprotection steps, are carried out to yield the final this compound product.[9]

Ornithine Aminotransferase (OAT) Activity Assays

Several methods have been employed to measure OAT activity.

1. Ninhydrin-Based Assay:

This colorimetric assay relies on the reaction of pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction, with ninhydrin (B49086) to form a colored product.[10][11]

Caption: Workflow for the ninhydrin-based ornithine aminotransferase activity assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing potassium pyrophosphate buffer (pH 8.0), pyridoxal (B1214274) 5'-phosphate (PLP), α-ketoglutarate, and L-ornithine.[10]

-

Enzyme Addition: Initiate the reaction by adding the OAT enzyme sample.[10]

-

Incubation: Incubate the mixture at 37°C for a defined period.[10]

-

Reaction Quenching: Stop the reaction by adding perchloric acid.[10][12]

-

Color Development: Add an aqueous solution of ninhydrin and heat the mixture in a boiling water bath.[10][12]

-

Measurement: After cooling and centrifugation, dissolve the resulting pigment in ethanol (B145695) and measure the absorbance at 510 nm[11] or 620 nm.[12]

2. Coupled Enzyme Assay:

This continuous assay couples the production of P5C to the activity of pyrroline-5-carboxylate reductase 1 (PYCR1), which reduces P5C to proline with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[10]

3. Radioisotopic Assay:

A sensitive assay using [U-14C]ornithine as a substrate has also been developed. The radioactive product is extracted and quantified.[13]

Signaling Pathways and Logical Relationships

The inhibition of OAT by 5-FMOrn has direct consequences on metabolic pathways involving ornithine.

The OAT Reaction and its Inhibition

Caption: The OAT-catalyzed reaction and its irreversible inhibition by this compound.

Consequences for Downstream Pathways

Ornithine is a crucial precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. By blocking OAT, 5-FMOrn shunts ornithine towards the polyamine synthesis pathway.

Caption: Inhibition of OAT by 5-FMOrn diverts ornithine towards polyamine synthesis.

Conclusion

The early studies on this compound established it as a potent and specific irreversible inhibitor of ornithine aminotransferase.[5][6][7] Its ability to induce hyperornithinemia in a controlled manner provided a valuable pharmacological tool to model the biochemical basis of gyrate atrophy and to explore the consequences of elevated ornithine levels. While 5-FMOrn itself has not progressed to a clinical therapy for gyrate atrophy, these foundational investigations were instrumental in furthering the understanding of the disease's pathophysiology and in paving the way for the development of other therapeutic strategies, such as arginine-restricted diets and the ongoing research into gene therapy.[3][14][15][16][17] The meticulous characterization of its biochemical effects and the development of robust experimental protocols remain a cornerstone for researchers in the field of inborn errors of metabolism and drug development.

References

- 1. Molecular and cellular mechanisms underlying gyrate atrophy: Why is the retina primarily affected? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical, biochemical and molecular analysis in a cohort of individuals with gyrate atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Gyrate Atrophy of the Choroid and Retina - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. A new sensitive and convenient assay of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UCSF Gyrate Atrophy Trial → Gyrate Atrophy Ocular and Systemic Study [clinicaltrials.ucsf.edu]

- 15. hopkinsmedicine.org [hopkinsmedicine.org]

- 16. Gyrate Atrophy Study Initiated | New Retinal Physician [newretinalphysician.com]

- 17. Gyrate atrophy of the choroid and retina. Biochemical considerations and experience with an arginine-restricted diet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hyperornithinemia Induction with 5-Fluoromethylornithine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the induction of hyperornithinemia using 5-Fluoromethylornithine (5FMO), a potent and specific irreversible inhibitor of ornithine aminotransferase (OAT). We delve into the biochemical mechanisms of 5FMO action, present detailed experimental protocols for in vivo and in vitro studies, and summarize the quantitative effects of 5FMO on ornithine metabolism. Furthermore, this guide illustrates the key metabolic and signaling pathways affected by 5FMO-induced hyperornithinemia through detailed diagrams, offering a valuable resource for researchers investigating ornithine metabolism, related genetic disorders, and the therapeutic potential of OAT inhibition.

Introduction

Ornithine is a non-proteinogenic amino acid central to several metabolic pathways, most notably the urea (B33335) cycle, where it acts as an intermediate in the detoxification of ammonia (B1221849).[1] Dysregulation of ornithine metabolism can lead to hyperornithinemia, a condition characterized by elevated levels of ornithine in the blood and tissues. This condition is associated with rare genetic disorders such as gyrate atrophy of the choroid and retina, caused by mutations in the OAT gene.[2]

This compound (5FMO) is a mechanism-based inactivator of ornithine aminotransferase (OAT), the primary enzyme responsible for ornithine catabolism.[2] By irreversibly inhibiting OAT, 5FMO provides a reliable pharmacological tool to induce hyperornithinemia in research settings, enabling the study of the pathophysiology of ornithine accumulation and the exploration of potential therapeutic interventions.[3]

Mechanism of Action of this compound

5FMO acts as a suicide inhibitor of OAT. The enzyme recognizes 5FMO as a substrate analog and initiates its catalytic cycle. During this process, a reactive intermediate is generated that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[4] This specific and potent inhibition of OAT blocks the primary catabolic route for ornithine, leading to its accumulation in various tissues and physiological fluids.[2][3]

dot

Caption: Mechanism of 5FMO-mediated irreversible inhibition of OAT.

Quantitative Data on 5FMO-Induced Hyperornithinemia

The administration of 5FMO leads to a significant and dose-dependent increase in ornithine concentrations in various tissues. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Effects of this compound on Ornithine Aminotransferase (OAT) Activity

| Species | Dose (mg/kg) | Route of Administration | Tissue | OAT Activity (% of Control) | Time Point | Reference |

| Mouse | >10 | Intraperitoneal | Liver | 10-20% | 2-24 hours | [2] |

| Mouse | >10 | Intraperitoneal | Brain | 10-20% | 2-24 hours | [2][3] |

| Mouse | 20 | Intraperitoneal | Liver | ~10% | 24 hours | [5] |

Table 2: Effect of this compound on Tissue Ornithine Concentrations

| Species | Dose (mg/kg) | Route of Administration | Tissue | Ornithine Concentration (Fold Increase) | Time Point | Reference |

| Mouse | >10 | Intraperitoneal | Liver | Dramatically Increased | 24 hours | [2] |

| Mouse | >10 | Intraperitoneal | Brain | Greatly Enhanced | 24 hours | [2][3] |

| Mouse | >10 | Intraperitoneal | Urine | Dramatically Increased | 24 hours | [2][3] |

| Mouse | 20 | Intraperitoneal | Liver | Significantly Ameliorated | 24 hours | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 5FMO to induce hyperornithinemia.

In Vivo Induction of Hyperornithinemia in Mice

Objective: To induce hyperornithinemia in a mouse model through the administration of 5FMO.

Materials:

-

This compound (5FMO) hydrochloride

-

Sterile saline (0.9% NaCl)

-

Mice (e.g., C57BL/6, 8-12 weeks old)

-

Sterile syringes and needles (27-30 gauge)

-

Animal balance

-

70% ethanol

Procedure:

-

Preparation of 5FMO Solution:

-

Dissolve 5FMO hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 100 µL).

-

Ensure the solution is completely dissolved and sterile-filter if necessary.

-

-

Animal Handling and Injection:

-

Weigh each mouse accurately to calculate the precise injection volume.

-

Restrain the mouse securely.

-

Disinfect the injection site (lower right quadrant of the abdomen) with 70% ethanol.[7][8]

-

Insert the needle at a 15-20 degree angle into the intraperitoneal cavity.[7][9]

-

Aspirate briefly to ensure the needle has not entered the bladder or intestines.

-

Inject the calculated volume of the 5FMO solution slowly.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

-

Sample Collection:

-

At the desired time point post-injection (e.g., 24 hours), collect blood via cardiac puncture or tail vein sampling into EDTA-coated tubes.

-

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Harvest tissues (e.g., liver, brain) and flash-freeze in liquid nitrogen.

-

Store plasma and tissue samples at -80°C until analysis.

-

Ornithine Aminotransferase (OAT) Activity Assay (Spectrophotometric)

Objective: To measure OAT activity in tissue homogenates. This protocol is adapted from spectrophotometric methods that measure the formation of the reaction product.[10][11]

Materials:

-

Tissue homogenate (from control and 5FMO-treated animals)

-

Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0

-

L-Ornithine solution (e.g., 200 mM in water)

-

α-Ketoglutarate solution (e.g., 50 mM in water)

-

Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM in water)

-

Ninhydrin (B49086) reagent

-

Perchloric acid

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Tissue Homogenization:

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Reaction Mixture Preparation (per sample):

-

In a microcentrifuge tube, combine:

-

Assay Buffer

-

L-Ornithine solution

-

α-Ketoglutarate solution

-

PLP solution

-

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of tissue supernatant (e.g., 50 µg of protein).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding perchloric acid.

-

Add ninhydrin reagent and heat at 100°C for 5 minutes.

-

Cool the samples and centrifuge to pellet any precipitate.

-

-

Measurement:

-

Transfer the supernatant to a new tube or microplate well.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm) using a spectrophotometer or microplate reader.

-

-

Calculation:

-

Calculate the OAT activity based on a standard curve generated with known concentrations of the product, glutamate-γ-semialdehyde.

-

Ornithine Decarboxylase (ODC) Activity Assay

Objective: To measure the activity of ODC, an enzyme that can be influenced by changes in ornithine concentration. This protocol is based on the quantification of putrescine, the product of the ODC-catalyzed reaction.[12][13]

Materials:

-

Tissue homogenate

-

ODC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing DTT and EDTA)

-

L-Ornithine solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

Reagents for putrescine detection (e.g., HPLC-based derivatization reagents or a commercial ELISA kit)

Procedure:

-

Enzyme Extraction:

-

Prepare tissue extracts as described for the OAT activity assay.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the ODC assay buffer, PLP, and tissue extract.

-

Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding L-ornithine.

-

Incubate at 37°C for a specific duration (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

-

Putrescine Quantification:

-

Quantify the amount of putrescine produced using a suitable method, such as HPLC with pre-column derivatization or a colorimetric/fluorometric assay.[14]

-

-

Calculation:

-

Determine the ODC activity based on the amount of putrescine produced per unit of time per milligram of protein.

-

Quantification of Ornithine in Plasma by HPLC

Objective: To accurately measure ornithine concentrations in plasma samples. This protocol provides a general workflow for HPLC-based amino acid analysis.[15][16][17]

Materials:

-

Plasma samples

-

Internal standard (e.g., norvaline)

-

Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)

-

Derivatization reagent (e.g., o-phthalaldehyde, OPA)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Mobile phases (e.g., a gradient of sodium acetate (B1210297) buffer and methanol/acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add the internal standard.

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol).

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization:

-

Mix the supernatant with the OPA derivatizing reagent.

-

Allow the reaction to proceed for a specific time at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids using a gradient elution on the C18 column.

-

Detect the derivatized amino acids using a fluorescence detector.

-

-

Data Analysis:

-

Identify the ornithine peak based on its retention time compared to a standard.

-

Quantify the ornithine concentration by comparing its peak area to that of the internal standard and a standard curve.

-

Signaling Pathways and Logical Relationships

The induction of hyperornithinemia with 5FMO has significant implications for several interconnected metabolic and signaling pathways.

Ornithine Metabolism and the Urea Cycle

Inhibition of OAT by 5FMO directly impacts the urea cycle by increasing the substrate pool of ornithine. This can have downstream effects on the clearance of ammonia and the synthesis of other urea cycle intermediates.

dot

Caption: Overview of ornithine metabolism and the inhibitory effect of 5FMO.

Downstream Signaling Consequences of Hyperornithinemia

Elevated levels of ornithine can act as a signaling molecule, influencing various cellular processes. For instance, ornithine can activate calcium signaling pathways and impact the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[18][19][20][21]

dot

Caption: Potential downstream signaling consequences of hyperornithinemia.

Experimental Workflow for Studying 5FMO Effects

A typical experimental workflow to investigate the effects of 5FMO involves in vivo treatment followed by ex vivo analysis of tissues and plasma.

dot

Caption: A generalized workflow for investigating the effects of 5FMO.

Conclusion

This compound is an invaluable tool for researchers studying ornithine metabolism and the pathological consequences of hyperornithinemia. Its specificity and potency in irreversibly inhibiting OAT allow for the reliable induction of elevated ornithine levels in preclinical models. This technical guide provides the essential knowledge and detailed protocols for utilizing 5FMO effectively in a research setting. The provided data summaries and pathway diagrams offer a clear framework for understanding the multifaceted effects of 5FMO-induced hyperornithinemia, paving the way for further discoveries in this area of metabolic research.

References

- 1. Ornithine - Wikipedia [en.wikipedia.org]

- 2. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. This compound, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DL-canaline and this compound. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of ornithine aminotransferase by this compound: protection against acute thioacetamide intoxication by elevated tissue ornithine levels. | Semantic Scholar [semanticscholar.org]

- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 8. research.vt.edu [research.vt.edu]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. helixchrom.com [helixchrom.com]

- 16. impactfactor.org [impactfactor.org]

- 17. bevital.no [bevital.no]

- 18. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Molecular Basis of Amino Acids Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 5-Fluoromethylornithine on Cellular Ornithine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoromethylornithine, more commonly known as eflornithine (B1671129) or by its abbreviation DFMO, is a potent and highly specific inhibitor of the enzyme ornithine decarboxylase (ODC). As the rate-limiting enzyme in the polyamine biosynthesis pathway, ODC plays a critical role in cell proliferation, differentiation, and transformation. Eflornithine acts as an enzyme-activated, irreversible inhibitor, leading to the depletion of downstream polyamines—putrescine, spermidine (B129725), and spermine—which are essential for cell growth. A direct and immediate consequence of this enzymatic blockade is the systemic accumulation of ODC's substrate, the amino acid ornithine. This technical guide provides an in-depth analysis of the mechanism of eflornithine, its quantitative impact on cellular ornithine concentrations, detailed experimental protocols for measurement, and the key signaling pathways involved.

Mechanism of Action: ODC Inhibition and Ornithine Accumulation

This compound (eflornithine) is a structural analog of ornithine.[1] It enters the active site of ornithine decarboxylase (ODC) and is processed as if it were the natural substrate. This catalytic process, however, leads to the formation of a reactive intermediate that covalently binds to a nucleophilic residue within the ODC active site, typically a cysteine residue.[2] This covalent modification results in the irreversible inactivation of the enzyme, a mechanism often referred to as "suicide inhibition".[3]

The primary role of ODC is to catalyze the decarboxylation of ornithine to form putrescine, which is the first and rate-limiting step in the biosynthesis of polyamines.[4][5] By irreversibly inhibiting ODC, eflornithine effectively halts this pathway.[6] Consequently, two major metabolic changes occur:

-

Depletion of Polyamines: The production of putrescine, and subsequently spermidine and spermine, is significantly reduced.[7]

-

Accumulation of Ornithine: With its primary conversion pathway blocked, the substrate ornithine accumulates within the cell.

Metabolomic studies have confirmed that ornithine accumulation is one of the most significant and immediate metabolic consequences of eflornithine treatment.[4] This buildup is a direct indicator of successful ODC target engagement.

References

- 1. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of ODC on polyamine metabolism, hormone levels, cell proliferation and apoptosis in goose ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ornithine decarboxylase activity decreases polyamines and suppresses DNA synthesis in human colonic lamina propria lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]